N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide
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Overview
Description
N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide is a compound that features a pyrazine ring substituted with a carboxamide group and a furan ring
Mechanism of Action
Target of Action
The primary target of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide is Mycobacterium tuberculosis H37Ra . This compound is a derivative of pyrazinamide, a first-line drug used in shortening TB therapy .
Mode of Action
It is known that pyrazinamide and its analogues can exhibit higher anti-tb activity against mycobacterium tuberculosis . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .
Result of Action
The compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . Moreover, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, indicating that the compounds are non-toxic to human cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2-(furan-3-yl)-2-hydroxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide: Unique due to the presence of both furan and pyrazine rings.
Pyrazinamide: A pyrazine derivative used as an anti-tubercular agent.
Furan-2-carboxamide: A simpler compound with only a furan ring and a carboxamide group.
Uniqueness
This compound is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
N-[2-(Furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings related to the biological activity of this compound, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound can be described structurally as follows:
- Furan moiety : Contributes to the compound's reactivity and biological activity.
- Pyrazine ring : Known for its role in various pharmacological activities.
- Hydroxyethyl group : Enhances solubility and bioavailability.
Antimicrobial Activity
- Mechanism of Action : The furan ring in this compound is known to interact with bacterial cell membranes, potentially disrupting their integrity. Studies have shown that derivatives of furan exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .
- Efficacy Studies : In vitro studies have demonstrated that this compound exhibits a minimum inhibitory concentration (MIC) comparable to other known antibacterial agents. For example, furan derivatives have shown MIC values as low as 64 µg/mL against E. coli .
Anticancer Activity
- Inhibition of Cancer Cell Proliferation : Research indicates that compounds with pyrazine scaffolds exhibit significant cytotoxicity against various cancer cell lines. For instance, pyrazole-furan carboxamide analogues have been reported to inhibit Akt1, a key player in cancer cell survival pathways, with IC50 values around 30.4 nM .
- Case Studies : A specific study highlighted the effectiveness of pyrazine derivatives in inhibiting tumor growth in animal models, demonstrating their potential as therapeutic agents in cancer treatment .
Comparative Efficacy Table
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways, such as Akt and uPA (urokinase plasminogen activator), which are critical in cancer metastasis .
- Membrane Disruption : The interaction of the furan moiety with bacterial membranes suggests a mechanism where the compound compromises membrane integrity, leading to cell death.
Future Directions
Given the promising biological activities exhibited by this compound, further research is warranted to explore:
- In vivo studies : To assess the therapeutic efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced potency and selectivity against specific targets.
- Clinical Trials : To evaluate its potential as a novel antimicrobial or anticancer agent in clinical settings.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-10(8-1-4-17-7-8)6-14-11(16)9-5-12-2-3-13-9/h1-5,7,10,15H,6H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDCOBODSIPCRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(CNC(=O)C2=NC=CN=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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